Sodium pyruvate-2-13C
Overview
Description
Sodium pyruvate-2-13C is a stable isotope-labeled compound where the second carbon atom in the pyruvate molecule is replaced with the carbon-13 isotope. This compound is widely used in biochemical and metabolic research due to its ability to trace metabolic pathways and study enzyme kinetics. The molecular formula of this compound is CH3COCO2Na, and it has a molecular weight of 111.04 g/mol .
Mechanism of Action
Target of Action
Sodium pyruvate-2-13C is an isotopic analogue of sodium pyruvate . The primary target of sodium pyruvate is the pyruvate dehydrogenase complex (PDC), a key enzyme in the metabolic pathway that converts carbohydrates into energy .
Mode of Action
This compound interacts with its target, the PDC, by providing an alternative source of pyruvate, which is a critical component in the citric acid cycle (also known as the Krebs cycle or TCA cycle). This cycle is a series of chemical reactions used by all aerobic organisms to generate energy .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the citric acid cycle. Pyruvate, the product of glycolysis, enters the mitochondria where it is converted to acetyl CoA by the PDC. Acetyl CoA then enters the citric acid cycle, resulting in the production of ATP, the main energy currency of the cell .
Pharmacokinetics
It is known that pyruvate, the non-isotopic form of the compound, is rapidly absorbed and distributed throughout the body
Result of Action
The primary result of this compound action is the enhancement of cellular energy production. By providing an additional source of pyruvate, this compound can increase the efficiency of the citric acid cycle, leading to increased ATP production .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of other substrates and cofactors necessary for the citric acid cycle can affect the efficacy of this compound. Additionally, the pH and temperature of the cellular environment can impact the stability and activity of the compound .
Biochemical Analysis
Biochemical Properties
Sodium Pyruvate-2-13C interacts with several enzymes, proteins, and other biomolecules. It is a key molecule in energy production and functions as an antioxidant . It is incorporated into cells via monocarboxylate transporters and predominantly functions as an antioxidant .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . In adipocytes, sodium pyruvate promotes increased uptake of insulin-mediated glucose .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. One way in which sodium pyruvate provides energy to cells is through its conversion to acetyl-CoA, which then enters the TCA cycle, producing energy and linking to other energy-producing processes .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that an increase in maximal mitochondrial respiration occurs in cells upon PDK inhibition by this compound, in parallel with less proliferative capacity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, intravenous administrations of bolus (500 mg/kg) and continuous infusion (1000 mg/kg/h) of this compound successfully increased oxygen metabolism in post 10-min CA rats .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a key intermediate in the metabolism of each cell, linking the anaerobic and aerobic portions of glucose catabolism . It also plays a central role in the metabolism of the Central Nervous System (CNS), linking the anaerobic and aerobic portions of glucose catabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is incorporated into cells via monocarboxylate transporters . In the body, sodium pyruvate provides energy to cells through its conversion to acetyl-CoA, which then can enter the TCA cycle .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are significant. For instance, ectopically expressed PDK2 and PDK3, which interact with this compound, were mainly localized in mitochondria compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium pyruvate-2-13C can be synthesized through the carboxylation of labeled acetaldehyde. The reaction involves the use of carbon-13 labeled carbon dioxide in the presence of a base to form the labeled pyruvate. The reaction conditions typically include a controlled temperature and pressure to ensure the incorporation of the carbon-13 isotope.
Industrial Production Methods: In industrial settings, this compound is produced using isotopically labeled precursors. The process involves the fermentation of labeled glucose by microorganisms, followed by the extraction and purification of the labeled pyruvate. The final product is then converted to its sodium salt form through neutralization with sodium hydroxide .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form carbon dioxide and water. This reaction is catalyzed by pyruvate dehydrogenase in the presence of coenzymes.
Reduction: It can be reduced to lactate by lactate dehydrogenase in anaerobic conditions.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Pyruvate dehydrogenase complex, NAD+, and coenzyme A.
Reduction: Lactate dehydrogenase and NADH.
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Acetyl-CoA, carbon dioxide, and NADH.
Reduction: Lactate and NAD+.
Substitution: Corresponding substituted pyruvate derivatives.
Scientific Research Applications
Sodium pyruvate-2-13C is extensively used in scientific research due to its ability to trace metabolic pathways and study enzyme kinetics. Some of its applications include:
Chemistry: Used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of molecules.
Biology: Employed in metabolic flux analysis to understand cellular metabolism and energy production.
Medicine: Utilized in metabolic imaging to diagnose and monitor diseases such as cancer and cardiovascular disorders.
Industry: Applied in the production of labeled pharmaceuticals and in the study of metabolic engineering for the production of biofuels
Comparison with Similar Compounds
Sodium pyruvate-1-13C: Labeled at the first carbon atom.
Sodium pyruvate-3-13C: Labeled at the third carbon atom.
Sodium pyruvate-2,3-13C2: Labeled at both the second and third carbon atoms.
Uniqueness: Sodium pyruvate-2-13C is unique due to its specific labeling at the second carbon atom, which allows for detailed studies of metabolic pathways involving this position. This specificity is crucial for understanding the role of the second carbon in enzymatic reactions and metabolic flux .
Properties
IUPAC Name |
sodium;2-oxo(213C)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i2+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEPDZWVDSPTHF-CGOMOMTCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[13C](=O)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583980 | |
Record name | Sodium 2-oxo(2-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87976-70-3 | |
Record name | Sodium 2-oxo(2-~13~C)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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